molecular formula C29H30P2 B1246449 (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane CAS No. 96183-46-9

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane

Cat. No. B1246449
CAS RN: 96183-46-9
M. Wt: 440.5 g/mol
InChI Key: CTYPJIUQROQJBG-JWQCQUIFSA-N
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Description

(2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane, also known as (+)-BDPP, is a chiral ligand that has been widely used in asymmetric catalysis to promote enantioselective chemical reactions. It is a bidentate ligand, meaning that it has two donor atoms, which are phosphorus and nitrogen, that form bonds with a metal ion. The ligand also has two chiral centers, which means that it exists in two forms, (2R,4R) and (2S,4S), that have non-superimposable mirror images. (+)-BDPP has been used in a variety of asymmetric synthesis reactions, including hydrogenation, hydroformylation, and allylic alkylation, and it is a popular choice for researchers due to its high enantioselectivity and low cost.

Scientific Research Applications

Catalysis

  • Regioselective Arylation : BDPP is used as a ligand in palladium-catalyzed arylation reactions, demonstrating effective regiocontrol and high yields in the arylation of electron-rich olefins (Liu et al., 2006).
  • Enantioselective Hydrogenation : It's utilized in ruthenium-catalyzed enantioselective hydrogenation, offering high enantioselectivity and good catalytic performance (Bianchini et al., 2000).
  • Halogen Exchange in Catalysis : BDPP is involved in halogen exchange reactions in platinum-phosphine-tin(II) halide systems, highlighting its role in catalytic processes (Farkas et al., 1996).

Asymmetric Synthesis

  • Hydroformylation of Styrene : BDPP-based ligands contribute to high enantioselectivity in the rhodium-catalyzed asymmetric hydroformylation of styrene (Buisman et al., 1997).
  • Ring Opening Reactions : It's effective in catalyzing asymmetric ring opening reactions of oxabenzonorbornadienes with phenols, yielding high enantioselectivities and good yields (He et al., 2019).

Polymerization

  • Copolymerization of Carbon Monoxide and Ethene : BDPP is used in palladium-catalyzed copolymerization of carbon monoxide with ethene, showing significant catalytic activity and providing insights into the influence of ligand stereoisomerism on catalytic performance (Bianchini et al., 1999).

Synthesis of Complexes

  • Synthesis of Platinum Complexes : BDPP is employed in synthesizing platinum compounds for use in asymmetric hydroformylation, demonstrating the influence of ligand structure on catalytic selectivity (Tóth et al., 1997).
  • Preparation of Phosphonium Salts : It's used in synthesizing bis-phosphonium salts from bromo-naphthoquinone, showcasing its utility in organic synthesis (Khasiyatullina et al., 2011).

Molecular Interaction Studies

  • d8−d8 Interactions in Platinum Complexes : BDPP is integral in studying luminescent platinum complexes, helping to understand d8−d8 and ligand−ligand interactions (Lai et al., 1999).

properties

IUPAC Name

[(2R,4R)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYPJIUQROQJBG-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447907
Record name (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96183-46-9
Record name (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does (2R,4R)-(+)-2,4-Bis(diphenylphosphino)pentane contribute to enantioselectivity in hydrogenation reactions?

A: this compound functions as a chiral ligand, coordinating to metal centers like palladium or rhodium. This coordination creates a chiral environment around the metal catalyst. [] In hydrogenation reactions, this chiral environment leads to preferential binding of one enantiomer of the substrate over the other. This preferential binding ultimately favors the formation of one specific enantiomer of the product, resulting in enantioselectivity. The exact mechanism of enantioselection depends on the specific substrate and reaction conditions.

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